![molecular formula C14H9Cl2N3S B3142030 (4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine CAS No. 497060-07-8](/img/structure/B3142030.png)
(4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine
Overview
Description
(4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a dichlorophenyl group. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Organic Electronics
Compounds similar to (4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine have been used in the development of organic electronic devices. For instance, poly(3,4-ethylenedioxythiophene) doped with various amino derivatives, including those with thiazole and pyridyl groups, has shown enhanced conductivity and work function. This has implications for organic solar cells, indicating potential applications in improving power conversion efficiency and performance in organic electronics (Zeng et al., 2020).
Antimicrobial Studies
Compounds containing thiazole and pyridyl groups have demonstrated antimicrobial activity. For example, derivatives synthesized through one-pot cyclo-condensation have been assayed for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This suggests that (4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine could be explored for its potential antimicrobial properties (Reddy et al., 2010).
Coordination Chemistry
In coordination chemistry, thiazole and pyridyl moieties are important for forming complexes with metals. The synthesis and characterization of mixed (bi)pyridyl/(bi)1,3,4-thiadiazolyl ligands have been reported. These compounds, through their ability to act as multidentate ligands, offer valuable insights into designing new coordination compounds for applications in catalysis, molecular recognition, and materials science (Mamo et al., 2003).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-11-4-3-9(6-12(11)16)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBYDZYQNWEDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212724 | |
Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,4-Dichlorophenyl)(2,5-thiazolyl))-3-pyridylamine | |
CAS RN |
497060-07-8 | |
Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497060-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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